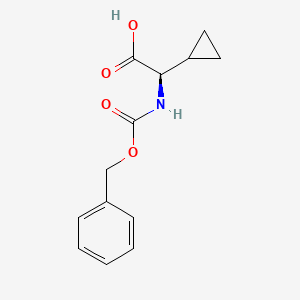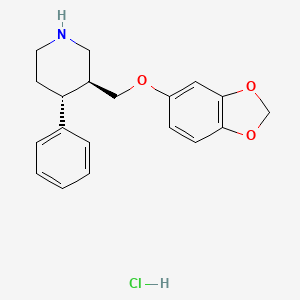
Defluoro-Paroxetin, Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Defluoro Paroxetine, Hydrochloride is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Defluoro Paroxetine, Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Defluoro Paroxetine, Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
Defluoro-Paroxetin, Hydrochlorid wird in der Proteomik-Forschung verwendet . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann verwendet werden, um Proteininteraktionen zu untersuchen, potenzielle Medikamentenziele zu identifizieren und die Mechanismen von Krankheiten zu verstehen.
Neurologie-Forschung
Diese Verbindung wird in der Neurologie-Forschung verwendet . Neurologie ist der Zweig der Medizin, der sich mit Erkrankungen des Nervensystems befasst. This compound kann verwendet werden, um neurologische Erkrankungen wie Alzheimer, Parkinson und Schizophrenie zu untersuchen .
Schmerz und Entzündung
this compound wird in der Forschung im Zusammenhang mit Schmerz und Entzündung verwendet . Es kann verwendet werden, um die Mechanismen von Schmerz und Entzündung zu untersuchen und neue Behandlungen für Erkrankungen zu entwickeln, die durch Schmerz und Entzündung gekennzeichnet sind.
Qualitätskontrolle und -sicherung
Diese Verbindung wird im Allgemeinen für die Qualitätskontrolle (QC) und Qualitätssicherung (QA) während der kommerziellen Produktion von Paroxetin und seinen zugehörigen Formulierungen verwendet . Es trägt dazu bei, sicherzustellen, dass das Endprodukt die erforderlichen Standards und Spezifikationen erfüllt.
Arzneimittel-Abbaustudien
this compound wird in Arzneimittel-Abbaustudien verwendet . Diese Studien sind wichtig, um zu verstehen, wie Arzneimittel im Laufe der Zeit unter verschiedenen Bedingungen abgebaut werden. Diese Informationen sind entscheidend für die Bestimmung der Haltbarkeit von Arzneimitteln und für die Gewährleistung ihrer Sicherheit und Wirksamkeit während ihrer gesamten Haltbarkeit.
Regulierungsanmeldungen
Diese Verbindung wird auch im Prozess der Abbreviated New Drug Application (ANDA)-Einreichung bei der FDA verwendet . ANDA ist ein schriftlicher Antrag an die U.S. Food and Drug Administration (FDA), ein Generikum in den Vereinigten Staaten zu produzieren und zu vermarkten.
Toxizitätsstudien
this compound wird in Toxizitätsstudien von Arzneimittelformulierungen verwendet . Diese Studien sind wichtig, um die potenziellen Nebenwirkungen von Arzneimitteln zu verstehen und um ihre Sicherheit für die menschliche Anwendung zu gewährleisten.
Antidepressiva-Forschung
Paroxetin Hydrochlorid Hemihydrat ist eines der potentesten und selektivsten selektiven Serotonin-Wiederaufnahmehemmer (SSRI); es wird als Antidepressivum verwendet . Daher kann this compound, als Verunreinigung von Paroxetin, in der Forschung im Zusammenhang mit Antidepressiva und psychischen Erkrankungen verwendet werden.
Wirkmechanismus
Target of Action
Defluoro Paroxetine, Hydrochloride, also known as Paroxetine impurity A HCl, primarily targets the Serotonin Transporter (SERT) . SERT is a type of monoamine transporter that transports serotonin from the synaptic cleft back to the presynaptic neuron . This transporter plays a crucial role in the etiology of affective disorders .
Mode of Action
Defluoro Paroxetine, Hydrochloride acts by enhancing serotonergic activity via the inhibition of presynaptic reuptake of serotonin by the SERT receptor . This inhibition raises the level of serotonin in the synaptic cleft, which can help in relieving various symptoms .
Biochemical Pathways
It is known that the compound’s action on the sert leads to an increase in the level of serotonin in the synaptic cleft . This can have downstream effects on various serotonin-dependent signaling pathways.
Pharmacokinetics
Paroxetine, a related compound, is known to have a complex pharmacokinetic profile with evidence linking genetic polymorphisms and nonlinear metabolism to its pharmacokinetic variability . The pharmacokinetic properties of paroxetine have been used to develop new dosage forms that maintain efficacy while improving the tolerability profile of selective serotonin reuptake inhibitors .
Result of Action
The primary result of the action of Defluoro Paroxetine, Hydrochloride is the relief of symptoms of various disorders, including depression, various anxiety disorders, posttraumatic stress disorder, obsessive-compulsive disorder, and the vasomotor symptoms of menopause . This is achieved through the compound’s potent inhibition of serotonin reuptake .
Biochemische Analyse
Biochemical Properties
Defluoro Paroxetine, Hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interaction with serotonin transporters. This compound interacts with enzymes such as cytochrome P450 2D6, which is involved in its metabolism. The interaction with cytochrome P450 2D6 leads to the inhibition of this enzyme, affecting the metabolism of other substrates that rely on this enzyme for their breakdown . Additionally, Defluoro Paroxetine, Hydrochloride interacts with serotonin transporters, inhibiting the reuptake of serotonin and thereby increasing its levels in the synaptic cleft .
Cellular Effects
Defluoro Paroxetine, Hydrochloride influences various cellular processes, particularly in neuronal cells. It affects cell signaling pathways by increasing the levels of serotonin, which in turn modulates the activity of serotonin receptors. This modulation can lead to changes in gene expression and cellular metabolism . In cancer cells, Defluoro Paroxetine, Hydrochloride has been shown to induce apoptosis and inhibit autophagy, thereby affecting cell survival and proliferation . These effects highlight the compound’s potential in modulating cellular functions and its implications in therapeutic applications.
Molecular Mechanism
The molecular mechanism of Defluoro Paroxetine, Hydrochloride involves its binding interactions with serotonin transporters and cytochrome P450 2D6. By binding to serotonin transporters, it inhibits the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft . This inhibition is crucial for its antidepressant effects. Additionally, the compound’s interaction with cytochrome P450 2D6 results in the inhibition of this enzyme, affecting the metabolism of other drugs that are substrates of cytochrome P450 2D6 . These molecular interactions underline the compound’s mechanism of action and its potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Defluoro Paroxetine, Hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C under an inert atmosphere . Over time, the compound’s effects on cellular function, including its impact on serotonin levels and enzyme inhibition, can be observed in both in vitro and in vivo studies . These temporal effects are essential for understanding the compound’s long-term implications in biochemical research.
Dosage Effects in Animal Models
The effects of Defluoro Paroxetine, Hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to improve certain cellular functions, such as sperm quality in animal models of depression . At higher doses, the compound can exhibit toxic or adverse effects, including impaired reproductive performance in healthy animals . These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of the compound in animal models.
Metabolic Pathways
Defluoro Paroxetine, Hydrochloride is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound is metabolized by cytochrome P450 2D6, which converts it into various metabolites . This metabolic pathway is essential for understanding the compound’s pharmacokinetics and its interactions with other drugs. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its broader biochemical implications .
Transport and Distribution
Within cells and tissues, Defluoro Paroxetine, Hydrochloride is transported and distributed through specific transporters and binding proteins. The compound’s interaction with serotonin transporters plays a crucial role in its distribution, particularly in neuronal tissues . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its overall activity and function . Understanding these transport and distribution mechanisms is vital for elucidating the compound’s pharmacodynamics.
Subcellular Localization
Defluoro Paroxetine, Hydrochloride exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in neuronal cells, where it interacts with serotonin transporters and receptors . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Eigenschaften
CAS-Nummer |
324024-00-2 |
|---|---|
Molekularformel |
C19H21NO3 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine |
InChI |
InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17-/m0/s1 |
InChI-Schlüssel |
VUYNWBMXOQBJAI-RDJZCZTQSA-N |
SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl |
Isomerische SMILES |
C1CNC[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


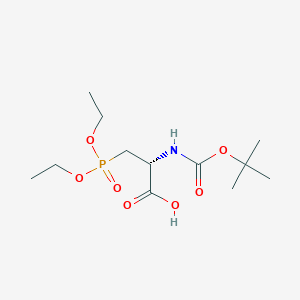
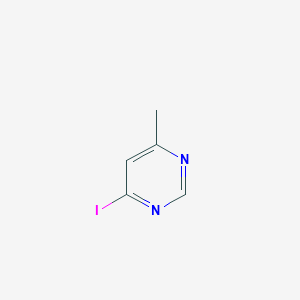


![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)
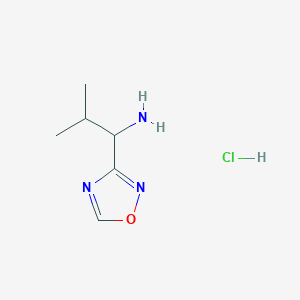
![N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid](/img/structure/B1382981.png)
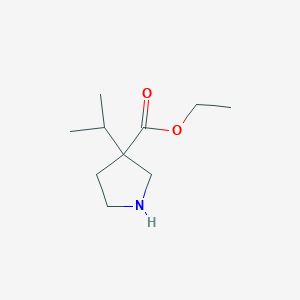
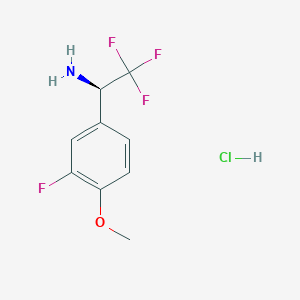

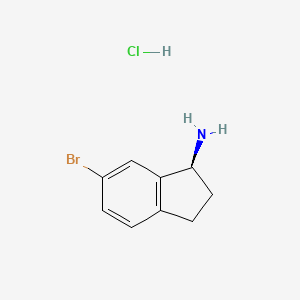

![tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382988.png)
